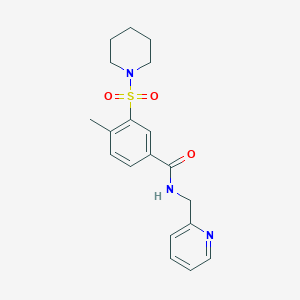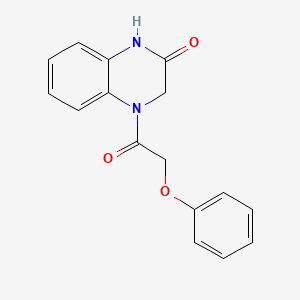![molecular formula C15H13BrN2O3 B5312940 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is a member of the class of compounds known as vinamidines and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide are diverse and have been the subject of numerous studies. This compound has been shown to possess antitumor properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the activity of certain enzymes and proteins in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide in lab experiments include its reproducibility and efficiency in synthesis, as well as its diverse range of biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. These limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous future directions for the study of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide. One potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as the exploration of its antimicrobial properties. Overall, 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has the potential to be a valuable therapeutic agent and warrants further study.
Synthesis Methods
The synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide involves the reaction of 4-bromo-1,2-diaminobenzene with 2-furylcarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with methyl isocyanate to form the final compound. This method has been shown to be efficient and reproducible, making it a viable option for the synthesis of 4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide.
Scientific Research Applications
4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-bromo-N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-17-15(20)13(9-12-3-2-8-21-12)18-14(19)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFUSAHRVWWUII-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)


![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)

![methyl [4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-2-oxo-1-piperazinyl]acetate](/img/structure/B5312914.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)




![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)